molecular formula C15H10BrNO3 B1269633 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid CAS No. 350998-12-8

6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Cat. No. B1269633
M. Wt: 332.15 g/mol
InChI Key: PJDQCOBHWQSBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, involves complex reactions. For instance, the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones involves the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, followed by bromination and alkaline hydrolysis to yield various quinoline derivatives (Klásek, Kořistek, Sedmera, & Halada, 2003). This demonstrates the intricate steps required to synthesize complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is central to their reactivity and properties. The X-ray diffraction investigation of S-(-)-1-phenylethylamide of 6-bromo-4-hydroxy-1-isoamyl-2-oxo-3-quinolinecarboxylic acid provided insights into its absolute configuration, showcasing the importance of structural analysis in understanding the chemical behavior of such compounds (Украинец, Таран, Лиханова, Джарадат, & Шишкин, 2012).

Chemical Reactions and Properties

The chemical reactivity of 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid derivatives can be complex. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves multiple steps, including nitration, chlorination, and alkylation, highlighting the compound's versatile reactivity and potential for creating various bioactive molecules (Lei et al., 2015).

Scientific Research Applications

Antimicrobial and Antimalarial Agents

A study by Parthasaradhi et al. (2015) explored the synthesis of novel derivatives of 6-bromoquinoline, including 6-bromo-2-chloroquinoline, for their potential as antimicrobial and antimalarial agents. These compounds were tested against various microorganisms and Plasmodium falciparum, the parasite causing malaria, showing significant activity (Parthasaradhi et al., 2015).

Fluorescent Brightening Agents

Rangnekar and Shenoy (1987) conducted research on the synthesis of 2-aryl-6-bromoquinolines and their derivatives, investigating their potential use as fluorescent brightening agents. This study highlights the versatility of bromoquinoline derivatives in various industrial applications (Rangnekar & Shenoy, 1987).

Synthesis of Biologically Active Compounds

Grinev et al. (1987) synthesized novel 5-methoxyindole-3-carboxylic acids with bromine at the 6-position, which are precursors for creating analogs of biologically active compounds. This study underscores the significance of brominated compounds in the development of new therapeutic agents (Grinev et al., 1987).

Inhibitors Synthesis

Lei et al. (2015) described the synthesis of an important intermediate in PI3K/mTOR inhibitors, showcasing the relevance of bromoquinoline compounds in medicinal chemistry, particularly in the development of cancer therapies (Lei et al., 2015).

Antibacterial Agents

Ishikawa et al. (1990) synthesized a series of substituted pyrroloquinolines, starting from a bromo-indole derivative, to create potent antibacterial agents effective against both gram-positive and gram-negative bacteria. This research exemplifies the critical role of bromoquinoline derivatives in antibiotic development (Ishikawa et al., 1990).

properties

IUPAC Name

6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDQCOBHWQSBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353784
Record name 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

CAS RN

350998-12-8
Record name 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Reactant of Route 2
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Reactant of Route 3
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Reactant of Route 4
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Reactant of Route 5
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Reactant of Route 6
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Citations

For This Compound
1
Citations
D Spinks, EJ Shanks, LAT Cleghorn… - …, 2009 - Wiley Online Library
There is an urgent need for new drugs for the treatment of tropical parasitic diseases such as human African trypanosomiasis, which is caused by Trypanosoma brucei. The enzyme …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.